molecular formula C14H12N2O2S B5770646 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide

Katalognummer B5770646
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: SAELKSHDDVQJFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide, also known as MBTF, is a chemical compound that belongs to the furamide family. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an important therapeutic target for the treatment of type 2 diabetes and obesity.

Wirkmechanismus

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B, 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has been shown to have several biochemical and physiological effects in animal models. It reduces blood glucose levels, improves glucose tolerance, and enhances insulin sensitivity. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also reduces body weight and fat mass, increases energy expenditure, and improves lipid metabolism. These effects are likely due to the inhibition of PTP1B and activation of the AMPK pathway.

Vorteile Und Einschränkungen Für Laborexperimente

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has several advantages for lab experiments. It is a highly selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in metabolic disorders. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide is also relatively easy to synthesize and has good stability in solution. However, 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also has poor oral bioavailability, which limits its potential for use as a drug.

Zukünftige Richtungen

There are several future directions for research on 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the investigation of the therapeutic potential of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide in humans. Clinical trials are needed to determine the safety and efficacy of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide for the treatment of metabolic disorders. Finally, there is a need for further research on the mechanism of action of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide and its effects on other metabolic pathways.

Synthesemethoden

The synthesis of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 5-methylfuran-2-carboxylic acid chloride in the presence of triethylamine and 1,4-dioxane as a solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium hydroxide. The yield of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide is typically around 70%.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has also been shown to reduce body weight and fat mass in obese mice. These findings suggest that 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide may be a promising candidate for the development of new drugs for the treatment of metabolic disorders.

Eigenschaften

IUPAC Name

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-5-10-12(7-8)19-14(15-10)16-13(17)11-6-4-9(2)18-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAELKSHDDVQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.